molecular formula C19H19N3O3S B2884433 6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864927-59-3

6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2884433
CAS No.: 864927-59-3
M. Wt: 369.44
InChI Key: IYDILVPOFBPERI-BQYQJAHWSA-N
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Description

The compound “6-Acetyl-2-cinnamamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a derivative of the thienopyridine class of compounds . Thienopyridines are heterocyclic molecules containing nitrogen, sulfur, and oxygen, and have shown potent biological activities . They have been evaluated pharmacologically and found to have activities such as antiplatelet, antiallergic, anti-atherosclerotic, antitumor, anticancer, anti-inflammatory, antimicrobial, antimyocardial infarction, antithrombotic, etc .


Synthesis Analysis

While specific synthesis information for “this compound” was not found, related 6-tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues have been synthesized using conventional techniques . These compounds were characterized by elemental analysis, IR, MS, 1H, and 13C NMR .

Scientific Research Applications

Synthesis and Structural Characterization

Research in the field of heterocyclic chemistry has led to the development of novel compounds with potential antimicrobial, anti-inflammatory, and other biological activities. The synthesis of new pyrido[3′,2′:4,5]thieno[3,2-d] pyrimidine derivatives and their structural characterization form a significant part of this research. For example, Bakhite, Abdel-rahman, and Al-Taifi (2004) have explored the antimicrobial activity of new pyridothienopyrimidine derivatives. These compounds were synthesized through reactions involving aromatic aldehydes or cycloalkanones, showcasing a method to create potentially bioactive molecules (Bakhite, Abdel-rahman, & Al-Taifi, 2004).

Antimicrobial Activity

The antimicrobial activities of these synthesized compounds have been a focal point of investigation. In the study by Abdel-rahman, Bakhite, and Al-Taifi (2002), novel pyridothienopyrimidines were tested for their efficacy against various microbial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Potential Biological Activities

The exploration of new heterocyclic compounds extends beyond antimicrobial activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been synthesized and evaluated for their antiprotozoal activities, showing significant potential in this area. Such studies contribute to the understanding and development of new therapeutic agents with specific biological activities (Ismail et al., 2004).

Fluorescent Properties

The synthesis of polycyclic compounds containing thieno[2′,3′:5,6]pyrimido[2,1-a]isoindole fragment has revealed compounds with pronounced UV fluorescence. This characteristic suggests potential applications in materials science, particularly in developing fluorescent markers or probes (Dotsenko et al., 2021).

Antiprotozoal and Antibacterial Activities

Further investigations into the biological activities of synthesized compounds have highlighted their antiprotozoal and antibacterial potentials. Studies by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines have shown excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering promising leads for new antiprotozoal therapies (Ismail et al., 2004).

Properties

IUPAC Name

6-acetyl-2-[[(E)-3-phenylprop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12(23)22-10-9-14-15(11-22)26-19(17(14)18(20)25)21-16(24)8-7-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H2,20,25)(H,21,24)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDILVPOFBPERI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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